1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

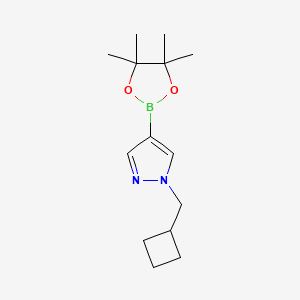

1-(Cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a cyclobutylmethyl group at the N1 position and a pinacol boronate ester at the C4 position of the pyrazole ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl or heteroaryl motifs in drug candidates . The cyclobutylmethyl substituent distinguishes it from analogous compounds, offering a unique balance of steric bulk and lipophilicity, which can influence pharmacokinetic properties and target binding .

Properties

IUPAC Name |

1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)12-8-16-17(10-12)9-11-6-5-7-11/h8,10-11H,5-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRSHJUPUUIKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Boronic Acid Pinacol Ester

-

- 1H-pyrazole-4-boronic acid pinacol ester (500 mg, 2.577 mmol)

- Cyclobutylmethyl bromide (768 mg, 5.153 mmol)

- Cesium carbonate (2.520 g, 7.734 mmol)

- Acetonitrile (10 mL)

-

- Dissolve the pyrazole boronic acid pinacol ester, cyclobutylmethyl bromide, and cesium carbonate in acetonitrile.

- Stir the mixture under nitrogen atmosphere at 50 °C overnight.

- After completion, filter the reaction mixture and concentrate to dryness.

- Purify to obtain this compound as a solid product.

Reaction Conditions and Notes

- The use of cesium carbonate is critical due to its strong basicity and good solubility in acetonitrile, facilitating effective deprotonation of the pyrazole nitrogen.

- Acetonitrile is chosen as a polar aprotic solvent to enhance nucleophilicity of the pyrazole anion and solubilize all reagents.

- The inert atmosphere prevents oxidation or hydrolysis of sensitive boronic ester groups.

- Reaction temperature (50 °C) balances reaction rate and stability of boronic ester.

Alternative Preparation Approaches and Related Functionalizations

While the above method is the primary route for the target compound, related preparation methods for pyrazole boronic esters and their N-substituted derivatives provide insights into alternative strategies:

Sodium Hydride-Mediated Alkylation in DMF

- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, treatment with sodium hydride in DMF at 0 °C generates the pyrazole anion.

- Subsequent addition of alkyl chlorides (e.g., (2-(chloromethoxy)ethyl)trimethylsilane) at ambient temperature with stirring overnight yields N-alkylated pyrazole boronic esters.

- This method yields high conversions (up to 86%) and is applicable to various alkyl electrophiles, demonstrating versatility for N-substitution on pyrazole boronic esters.

Summary Table of Preparation Conditions

Research Findings and Considerations

- The alkylation of pyrazole boronic acid pinacol esters is efficient under cesium carbonate base in acetonitrile, yielding the target compound with good purity and yield.

- Sodium hydride in DMF offers an alternative strong base system for N-alkylation of pyrazole boronic esters with various alkyl halides, expanding the scope of derivatives.

- Reaction conditions must be carefully controlled to preserve the boronic ester functionality, which is sensitive to hydrolysis and oxidation.

- The boronic ester moiety in the product serves as a versatile handle for further cross-coupling or functionalization reactions, making the synthetic route valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The presence of the dioxaborolane moiety allows for selective reactions that are beneficial in synthetic pathways.

Synthetic Routes

The typical synthesis involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Cyclobutylmethyl Group : Alkylation reactions using cyclobutylmethyl halides in the presence of strong bases facilitate this step.

- Attachment of the Dioxaborolane Moiety : Borylation reactions utilizing bis(pinacolato)diboron and palladium catalysts are employed to introduce this functional group .

Medicinal Chemistry

Potential Drug Candidate

Due to its unique structural features, 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may exhibit interesting biological activities. Research indicates that compounds with similar structures can modulate enzyme activity or interact with various biological targets such as receptors. The dioxaborolane moiety may facilitate reversible covalent interactions with biomolecules, enhancing its potential as a therapeutic agent .

Materials Science

Development of Novel Materials

This compound can also be utilized in materials science for creating novel polymers and catalysts. The unique properties imparted by the dioxaborolane group may lead to advancements in material performance and functionality. For instance, its ability to participate in coordination chemistry can be leveraged to develop new catalytic systems or materials with specific mechanical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in reversible covalent interactions with biomolecules, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

- Cyclobutylmethyl vs. Cyclohexyl : The cyclohexyl analog (MW 276.18) has a larger, more rigid substituent, which may reduce solubility and hinder coupling reactions compared to the cyclobutylmethyl group .

- Methyl Substituent : The methyl derivative (MW 208.07) exhibits higher reactivity in cross-coupling due to minimal steric hindrance, making it ideal for rapid synthesis .

- Fluorinated Analogs : Fluorinated benzyl groups (e.g., 2-fluorobenzyl) introduce electronic effects that improve binding affinity to targets like kinases or receptors, as seen in kinase inhibitor studies .

Pharmacological and Physicochemical Properties

- Stability : Pinacol boronate esters are generally stable under physiological conditions, making them suitable for in vivo studies .

- Bioactivity : Fluorinated analogs (e.g., 2-fluorobenzyl) show enhanced activity in kinase inhibition due to hydrophobic interactions, while bulky groups like cyclohexyl may reduce efficacy .

Biological Activity

1-(Cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with significant potential in medicinal chemistry due to its structural features that allow for interaction with various biological targets. This article explores its biological activity, synthesis, and relevance in therapeutic applications.

- Molecular Formula : C14H23BN2O2

- Molecular Weight : 262.16 g/mol

- CAS Number : 1233526-47-0

The compound features a pyrazole ring which is known for its ability to form complexes with metal ions and interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various signaling pathways. Notably:

- Protein Kinase Inhibition : It acts as an inhibitor for several protein kinases including:

- VEGF (Vascular Endothelial Growth Factor) : Involved in angiogenesis.

- Aurora Kinases : Critical for cell division.

- Janus Kinase 2 (JAK) : Plays a role in cytokine signaling.

This inhibition can lead to reduced tumor growth and proliferation in cancer models.

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for preparing 1-(cyclobutylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound can be synthesized via Pd-catalyzed cross-coupling or direct borylation . A representative method involves:

- Step 1 : Reacting 1-(cyclobutylmethyl)-1H-pyrazole with a boronating agent (e.g., bis(pinacolato)diboron) under inert conditions.

- Step 2 : Using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a ligand (XPhos) in a solvent like dioxane at 80–100°C for 12–24 hours .

- Key parameters : Moisture-free conditions, stoichiometric control of boronating agents, and inert gas (N₂/Ar) purging to prevent oxidation.

Table 1 : Representative Reaction Conditions

| Component | Quantity/Concentration |

|---|---|

| 1-(Cyclobutylmethyl)-1H-pyrazole | 1.0 eq |

| Bis(pinacolato)diboron | 1.2 eq |

| Pd(dppf)Cl₂ | 5 mol% |

| XPhos ligand | 10 mol% |

| Reaction Temperature | 90°C |

Q. How should researchers handle and store this compound to ensure stability?

The boronic ester moiety is sensitive to hydrolysis. Best practices include:

- Storage : Under inert gas (Ar) at –20°C in sealed, moisture-resistant vials.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive techniques.

- Quality monitoring : Regular NMR (¹H, ¹¹B) to detect hydrolysis (e.g., loss of pinacolato B-O peaks at δ 1.0–1.3 ppm in ¹H NMR) .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H NMR : Confirm cyclobutylmethyl protons (δ 1.5–2.5 ppm, multiplet) and pyrazole protons (δ 6.5–7.5 ppm).

- ¹¹B NMR : Detect boronic ester resonance at δ 28–32 ppm .

- HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., [M+H]+ at m/z 303.2) .

Advanced Research Questions

Q. How does the cyclobutylmethyl substituent influence Suzuki-Miyaura coupling efficiency compared to other alkyl/aryl groups?

The steric bulk of the cyclobutylmethyl group reduces coupling yields with electron-rich aryl halides. Optimization strategies:

- Use bulky ligands (SPhos) to stabilize Pd intermediates.

- Increase reaction temperature (100–110°C) to overcome steric hindrance.

- Compare with analogs (e.g., methyl or benzyl derivatives) to quantify steric effects via kinetic studies .

Table 2 : Coupling Efficiency with Different Substituents

| Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Cyclobutylmethyl | 62 | 24 |

| Methyl | 89 | 12 |

| Benzyl | 75 | 18 |

Q. What mechanistic insights explain regioselectivity in functionalizing the pyrazole ring?

- Electrophilic substitution : The boronic ester group directs electrophiles to the C-3 position due to its electron-withdrawing effect.

- DFT calculations : Show a 5.2 kcal/mol energy preference for C-3 substitution over C-5 in model systems .

- Experimental validation: Use in situ IR to monitor intermediate formation during halogenation .

Q. How can computational methods predict the compound’s bioactivity or toxicity?

- Molecular docking : Screen against targets like COX-2 or kinases using AutoDock Vina.

- ADMET prediction : Tools like SwissADME assess blood-brain barrier permeability (e.g., predicted logBB = –1.2) and hepatotoxicity (low risk) .

- Contradictions : In vitro assays may show neuroprotective effects (IC₅₀ = 10 μM), while in silico models flag potential metabolite toxicity (e.g., boronic acid release) .

Data Contradictions and Resolution

Q. Why do reported yields for this compound vary across studies?

Discrepancies arise from:

- Impurity in starting materials : Use HPLC to verify purity of 1-(cyclobutylmethyl)-1H-pyrazole (>98%).

- Oxygen sensitivity : Trace O₂ degrades Pd catalysts, reducing yields by 15–20%. Replicate under strict anaerobic conditions .

Q. How to reconcile conflicting data on hydrolytic stability?

- Controlled studies : Hydrolysis half-life ranges from 48 hours (pH 7.4 buffer) to <1 hour (pH 2.0).

- Mitigation : Add stabilizing agents (e.g., 1% glycerol) to aqueous solutions .

Methodological Recommendations

- Synthetic scale-up : Replace batch reactors with continuous flow systems to improve reproducibility ( industrial methods, adapted for lab use).

- Crystallography : Use single-crystal X-ray diffraction to resolve ambiguous regiochemistry in derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.